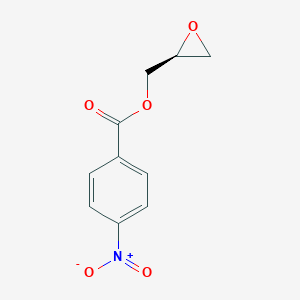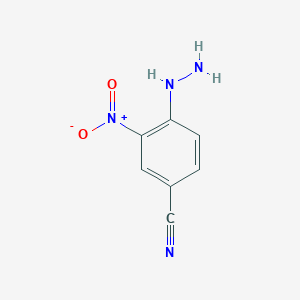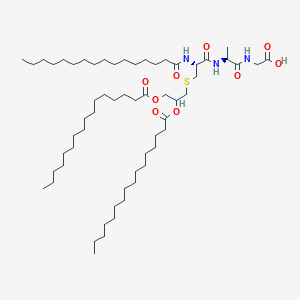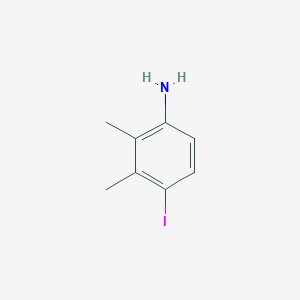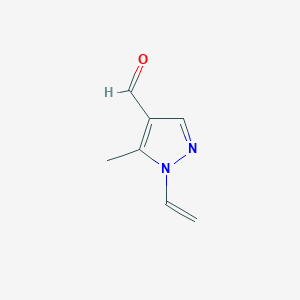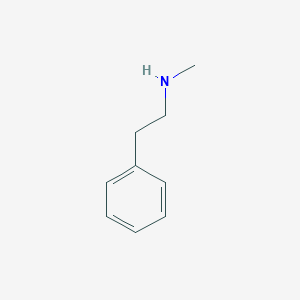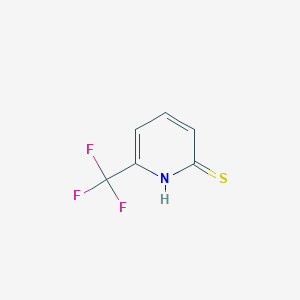
Threonyl-lysyl-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Threonyl-lysyl-glutamic acid (TKG) is a tripeptide that has gained attention in scientific research due to its potential biological activities. It is composed of three amino acids: threonine, lysine, and glutamic acid. TKG is synthesized through various methods, and its mechanism of action is still being studied. In
Aplicaciones Científicas De Investigación
Amino Acid Production and Metabolic Pathways
Threonyl-lysyl-glutamic acid, as a part of amino acid studies, contributes to the understanding of amino acid production and metabolic pathways. Research has shown that certain bacterial strains, such as Methylobacillus glycogenes, are manipulated to produce amino acids like glutamic acid, threonine, and lysine. These studies are significant in the industrial production of amino acids, offering insights into fermentation processes and genetic engineering for amino acid synthesis (Motoyama et al., 1993).
Neurotransmitter Function and Transport
Research on L-glutamic acid, a component of threonyl-lysyl-glutamic acid, delves into its role as a major excitatory neurotransmitter in the mammalian central nervous system. The high affinity glutamate uptake system ensures the clearance of neurotoxic concentrations of glutamate, vital for maintaining neurological health. This research has implications for understanding and potentially treating neurodegenerative diseases (Gegelashvili & Schousboe, 1997).
Bacterial Amino Acid Secretion
The bacterium Corynebacterium glutamicum is known for its role in producing amino acids like L-glutamate, L-lysine, and L-threonine. Studies reveal how amino acids are exported from bacterial cells, including identifying genes responsible for this process. Understanding these mechanisms is crucial for enhancing amino acid production in industrial settings (Wachi, 2020).
Enzyme-Substrate Interactions and Catalysis
Research on enzyme-substrate interactions has shown that mutations in enzymes can lead to the formation of covalent bonds with substrates, providing insights into enzyme catalysis and substrate distortion. Such studies have implications for understanding enzymatic reactions and designing novel enzymes for industrial and medical applications (Kuroki et al., 1993).
Biotechnological Applications
Studies on poly(glutamic acid) and poly(lysine) have explored their synthesis and potential biomedical applications. These compounds are promising for drug delivery carriers, biological adhesives, and other medical materials due to their biodegradable and nontoxic nature (Shih et al., 2004).
Crystal Structure Analysis
Research on the crystal structure of L-lysyl-L-glutamic acid dihydrate contributes to the understanding of molecular conformations and interactions, which is essential for drug design and material science applications (Yennawar & Viswamitra, 2009).
Propiedades
Número CAS |
122605-96-3 |
|---|---|
Nombre del producto |
Threonyl-lysyl-glutamic acid |
Fórmula molecular |
C15H28N4O7 |
Peso molecular |
376.41 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H28N4O7/c1-8(20)12(17)14(24)18-9(4-2-3-7-16)13(23)19-10(15(25)26)5-6-11(21)22/h8-10,12,20H,2-7,16-17H2,1H3,(H,18,24)(H,19,23)(H,21,22)(H,25,26)/t8-,9+,10+,12+/m1/s1 |
Clave InChI |
SCSVNSNWUTYSFO-WDCWCFNPSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O |
SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)N)O |
SMILES canónico |
CC(C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)N)O |
Otros números CAS |
122605-96-3 |
Secuencia |
TKE |
Sinónimos |
Thr-Lys-Glu threonyl-lysyl-glutamic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



